molecular formula C15H15BrN2O3S B4441666 N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide

Cat. No. B4441666
M. Wt: 383.3 g/mol
InChI Key: ZHDZDWQGAOTOSQ-UHFFFAOYSA-N
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Description

N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide, also known as BAY 43-9006, is a chemical compound that has been extensively studied for its potential applications in cancer treatment. This compound belongs to a class of drugs called kinase inhibitors, which target specific enzymes involved in cell signaling pathways that are often dysregulated in cancer cells.

Mechanism of Action

N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 exerts its antitumor effects by inhibiting several kinases that are involved in cell signaling pathways that are often dysregulated in cancer cells. The inhibition of Raf-1 and B-Raf leads to the inhibition of the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and survival. The inhibition of VEGFR leads to the inhibition of angiogenesis, which is the process by which new blood vessels are formed to supply nutrients and oxygen to tumors.
Biochemical and Physiological Effects:
N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit tumor growth, and reduce tumor angiogenesis. It has also been shown to have anti-inflammatory effects and to modulate the immune system. In addition, N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been shown to have pharmacokinetic properties that make it suitable for oral administration.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 is that it has been extensively studied in preclinical models and has demonstrated antitumor activity against a variety of cancer types. Another advantage is that it has pharmacokinetic properties that make it suitable for oral administration. One limitation of N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 is that it has been shown to have off-target effects on other kinases, which may limit its specificity and increase the risk of side effects.

Future Directions

For research on N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 include the development of more specific kinase inhibitors that target only the kinases involved in tumor growth and angiogenesis, as well as the identification of biomarkers that can predict which patients are most likely to benefit from treatment with N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006. Other future directions include the investigation of combination therapies that incorporate N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 with other drugs or treatments, as well as the development of new formulations or delivery methods that can improve the efficacy and safety of N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006.

Scientific Research Applications

N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit several kinases that are involved in tumor growth and angiogenesis, including Raf-1, B-Raf, and vascular endothelial growth factor receptor (VEGFR). In preclinical studies, N-(2-bromophenyl)-2-methyl-3-[(methylsulfonyl)amino]benzamide 43-9006 has demonstrated antitumor activity against a variety of cancer types, including melanoma, renal cell carcinoma, and hepatocellular carcinoma.

properties

IUPAC Name

N-(2-bromophenyl)-3-(methanesulfonamido)-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15BrN2O3S/c1-10-11(6-5-9-13(10)18-22(2,20)21)15(19)17-14-8-4-3-7-12(14)16/h3-9,18H,1-2H3,(H,17,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZHDZDWQGAOTOSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15BrN2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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